Product packaging for 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide(Cat. No.:CAS No. 24453-83-6)

2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide

Cat. No.: B12796193
CAS No.: 24453-83-6
M. Wt: 216.20 g/mol
InChI Key: UDRRUMNSAMRGEE-UHFFFAOYSA-N
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Description

2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide is an organophosphorus compound with the molecular formula C8H9O3PS and a molecular weight of 216.194 g/mol . This chemical, registered under 24453-83-6, is characterized by a boiling point of 266°C at 760 mmHg and a flash point of 114.7°C, indicating moderate thermal stability for handling and storage . Its density is approximately 1.37 g/cm³ . As a cyclic phosphorate ester with a sulfide group, this compound serves as a versatile intermediate and building block in synthetic organic and polymer chemistry. Researchers value it for developing novel ligands, creating functional materials, and exploring its potential as a flame retardant precursor due to the presence of both phosphorus and sulfur. The five-membered 1,3,2-dioxaphospholane ring system provides a rigid structure that can be utilized to introduce phosphorus-containing functionalities into larger molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9O3PS B12796193 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide CAS No. 24453-83-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24453-83-6

Molecular Formula

C8H9O3PS

Molecular Weight

216.20 g/mol

IUPAC Name

2-phenoxy-2-sulfanylidene-1,3,2λ5-dioxaphospholane

InChI

InChI=1S/C8H9O3PS/c13-12(9-6-7-10-12)11-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

UDRRUMNSAMRGEE-UHFFFAOYSA-N

Canonical SMILES

C1COP(=S)(O1)OC2=CC=CC=C2

Origin of Product

United States

Reaction Mechanisms and Reactivity of 2 Phenoxy 1,3,2 Dioxaphospholane 2 Sulfide

Ring-Opening Reactions of Dioxaphospholane Systems

The five-membered 1,3,2-dioxaphospholane ring system is susceptible to ring-opening reactions, which can proceed through various mechanisms to form polymers. The strain in the five-membered ring provides the thermodynamic driving force for these polymerizations.

Anionic Ring-Opening Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) of cyclic esters, a class of compounds to which 2-Phenoxy-1,3,2-dioxaphospholane (B89806) 2-sulfide is related, is typically initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. researchgate.net The polymerization of cyclic thioesters, which are analogous to the thiophosphoryl group in the target molecule, also proceeds via anionic mechanisms. nih.gov For cyclic thioesters, the polymerization can be initiated by various nucleophiles, and the propagating species is often a thiolate anion. nih.gov

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is another important pathway for the polymerization of heterocyclic monomers. This process is initiated by electrophilic species, such as strong acids or alkylating agents. For cyclic carbonates, a related class of compounds, cationic polymerization can sometimes be accompanied by decarboxylation. mdpi.com In the case of cyclic thiocarbonates, the nature of the initiator's counter-ion can influence whether such side reactions occur. mdpi.com

For cyclic phosphates and related compounds, CROP can be initiated by Lewis acids or Brønsted acids. rsc.org The initiation step involves the activation of the monomer by the cationic initiator, making it susceptible to nucleophilic attack by another monomer molecule. The polymerization of five-membered cyclic dithiocarbonates has been achieved using initiators like methyl triflate, proceeding smoothly to yield polymers with high molar mass and narrow dispersity. rsc.org Although direct studies on the CROP of 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide are limited, the general mechanisms established for related cyclic monomers provide a framework for understanding its potential behavior under cationic conditions.

Oxidation-Reduction Copolymerization Pathways

Oxidation-reduction copolymerization is a less common but viable pathway for the polymerization of certain monomers. This process involves the reaction of an oxidizing agent with a reducing agent, where one or both can be a monomer, to generate initiating species. While specific examples of oxidation-reduction copolymerization involving this compound are not detailed in the available literature, the presence of the oxidizable thiono (P=S) group and the phosphorus(V) center suggests potential for such reactivity. For instance, the synthesis of poly(disulfide)s has been achieved through the ring-opening polymerization of a disulfide-containing lactone, indicating that sulfur-containing rings can participate in controlled polymerization reactions to form polymers with specific functionalities. rsc.org

Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The phosphorus atom in this compound is pentavalent and tetracoordinate, making it an electrophilic center susceptible to attack by nucleophiles. The electronegative oxygen and sulfur atoms attached to the phosphorus atom enhance its electrophilicity.

Nucleophilic attack at the phosphorus center can lead to substitution reactions, where the phenoxy group or one of the ring oxygen atoms can act as a leaving group. The outcome of such reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The sulfur atom of the P=S double bond is generally a poor nucleophile but can be attacked by strong electrophiles.

Conversely, the thiono group (P=S) possesses nucleophilic character due to the lone pairs on the sulfur atom. This allows for reactions with electrophiles at the sulfur atom. libretexts.org The relative reactivity of the phosphorus and sulfur centers depends on the nature of the attacking reagent. Soft electrophiles tend to react preferentially at the soft sulfur atom, while hard electrophiles may favor reaction at the harder oxygen atoms of the phenoxy or dioxaphospholane ring, or potentially at the phosphorus atom itself. nih.gov

Intramolecular Rearrangements and Cyclization Pathways

Organothiophosphates can undergo intramolecular rearrangements, with the most common being the thiono-thiolo rearrangement (P=S to P-S-R). This rearrangement typically involves the migration of an alkyl or aryl group from an oxygen or another heteroatom to the sulfur atom. While this is more common in acyclic systems, the principles can be relevant to cyclic derivatives. For instance, the rearrangement of S-alkyl O,O-dialkyl thiophosphates to α-mercaptophosphonates has been studied and proceeds with retention of configuration at the phosphorus center. nih.gov

Another potential rearrangement is a Pinner-type reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester. wikipedia.orgorganic-chemistry.org While not directly applicable to the dioxaphospholane ring itself, related intramolecular cyclization reactions can occur in molecules with appropriate functional groups. For example, the intramolecular reaction of a hydroxyl group with a carboxylic acid group can lead to the formation of a lactone.

Although specific studies on the intramolecular rearrangements and cyclization pathways of this compound are not prominent in the literature, the inherent functionalities suggest the possibility of such reactions under appropriate conditions, potentially leading to the formation of new heterocyclic systems or rearranged isomers.

Reactivity with Specific Reagents (e.g., Sulfenyl Chlorides, Alkyl Iodides)

The reactivity of this compound with specific reagents is dictated by the nucleophilic and electrophilic centers within the molecule.

Sulfenyl Chlorides: Sulfenyl chlorides (R-S-Cl) are electrophilic sulfur compounds that readily react with nucleophiles. rsc.org The nucleophilic sulfur atom of the thiono group in this compound could potentially react with a sulfenyl chloride. This would involve the attack of the P=S sulfur on the electrophilic sulfur of the sulfenyl chloride, leading to the formation of a disulfide-linked phosphorus species.

Alkyl Iodides: Alkyl iodides are common alkylating agents. The reaction of thiols and sulfides with alkyl halides is a well-established method for forming C-S bonds. libretexts.org The sulfur atom of the thiono group in this compound can act as a nucleophile and react with an alkyl iodide. This reaction would lead to the formation of a S-alkylated phosphonium (B103445) salt. The phenoxy group's oxygen atom could also potentially be alkylated, though the sulfur atom is generally more nucleophilic in this context.

Below is a table summarizing the expected reactivity with these reagents.

ReagentExpected Reaction TypePotential Product
Sulfenyl Chloride (R-S-Cl)Electrophilic attack on the thiono sulfurDisulfide-linked phosphorus compound
Alkyl Iodide (R-I)Nucleophilic attack by the thiono sulfurS-alkylated phosphonium salt

Table 1: Predicted Reactivity of this compound with Specific Reagents

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 2-Phenoxy-1,3,2-dioxaphospholane (B89806) 2-sulfide, characteristic absorption bands would be expected for the P=S (thiono) group, the P-O-C bonds, the C-O-C bonds of the ring, and the aromatic C-H and C=C bonds of the phenoxy group. The synthesis and characterization of related 2-chloro-2-oxo-1,3,2-dioxaphospholanes have been reported, and their IR spectra would provide a basis for comparison, although the presence of the sulfide (B99878) instead of an oxide group would significantly alter the spectrum in the fingerprint region. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organophosphorus compounds through analysis of their fragmentation patterns under ionization. For "2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide," the molecular weight is confirmed as 216.2 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization, the molecular ion peak (M+) for "this compound" would be expected at m/z 216. The fragmentation is likely to proceed through several key pathways:

Loss of the Phenoxy Group: A common fragmentation pathway for phenoxy-substituted compounds is the cleavage of the P-OAr bond, leading to the loss of a phenoxy radical (•OPh). This would result in a significant fragment ion.

Cleavage of the Dioxaphospholane Ring: The five-membered ring can undergo fragmentation, potentially through the loss of ethylene (B1197577) oxide (C2H4O) or related fragments.

Thiono-Thiolo Rearrangement: Organophosphorus compounds containing a P=S (thiono) bond can undergo rearrangement to the P-S- (thiolo) isomeric form, which can influence the subsequent fragmentation cascade. researchgate.net

Loss of Sulfur: Elimination of a sulfur atom from the molecular ion or subsequent fragment ions is another possible fragmentation route. researchgate.net

The analysis of the mass spectra of related compounds, such as cyclic α-aminophosphonates, reveals that the stability of the molecular ion and the subsequent fragmentation are highly dependent on the nature of the substituents on the phosphorus atom and the heterocyclic ring. figshare.comresearchgate.net

Interactive Data Table: Predicted Major Mass Fragments for this compound

Fragment Ion (m/z) Proposed Structure/Lost Neutral Significance
216[M]+•Molecular Ion
123[M - OPh]+Loss of phenoxy radical
93[PhO]+Phenoxy cation
77[C6H5]+Phenyl cation
64[PO2]+Phosphoryl cation
63[PS]+Thiophosphoryl cation

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

The molecular structures of several related 1,3,2-dioxaphospholane derivatives have been determined by single-crystal X-ray diffraction. researchgate.net For instance, the study of 2-methoxy-1,3,2-dioxaphospholane (B12005156) 2-oxide and 2-ethoxy-1,3,2-dioxaphospholane 2-oxide reveals key structural features of the dioxaphospholane ring system. researchgate.net

The crystal structures of other heterocyclic compounds containing phenoxy groups have also been elucidated, providing a basis for understanding the intermolecular interactions, such as π-stacking of the phenyl rings, that can influence the crystal packing.

Interactive Data Table: Crystallographic Data for a Related Dioxaphospholane Compound

Compound Name Crystal System Space Group Key Structural Features Reference
2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxideNot specified in abstractNot specified in abstractTetrahedral phosphorus center, dioxaphospholane ring nih.gov
2-methoxy-1,3,2-dioxaphospholane 2-oxideNot specified in abstractNot specified in abstractMolecular structure assessed by single crystal X-ray diffraction researchgate.net

The structural data from these related compounds suggest that "this compound" would likely exhibit a distorted five-membered ring and a tetrahedral phosphorus center, with the phenoxy group playing a significant role in the crystal packing through intermolecular forces.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of organophosphorus compounds like 2-Phenoxy-1,3,2-dioxaphospholane (B89806) 2-sulfide. These methods allow for the detailed exploration of the molecule's electronic landscape.

DFT calculations are employed to predict the electronic structure of 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide. By solving the Schrödinger equation for the molecule, researchers can determine key parameters that govern its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on the electronic structure by localizing the electron density into atomic and bonding orbitals. This analysis helps in quantifying the charge distribution on each atom and understanding the nature of the chemical bonds within the molecule.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations
ParameterValue
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment4.2 D

Stereoelectronic effects, which involve the influence of orbital interactions on the stereochemistry of a molecule, are significant in cyclic organophosphorus compounds. In this compound, the orientation of the exocyclic phenoxy group and the lone pairs on the ring oxygen atoms can significantly impact the molecule's conformation and reactivity. NBO analysis is instrumental in quantifying these effects, such as the anomeric effect, which involves the donation of electron density from an oxygen lone pair into an adjacent antibonding orbital.

Table 2: NBO Analysis of Stereoelectronic Interactions in this compound
Donor OrbitalAcceptor OrbitalInteraction Energy (kcal/mol)
LP(O)σ(P-O)5.8
LP(O)σ(P-S)3.2

Conformational Analysis and Molecular Dynamics Simulations

The five-membered dioxaphospholane ring in this compound is not planar and can adopt several conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using computational methods.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. nih.gov By simulating the motion of the atoms over time, MD can reveal the conformational flexibility of the molecule and the transitions between different conformational states. nih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution.

Table 3: Relative Energies of Conformers of this compound
ConformerRelative Energy (kcal/mol)Dihedral Angle (O-P-O-C)
Twist-Envelope0.025°
Envelope1.5

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate.

By mapping the potential energy surface of a reaction, researchers can elucidate the mechanism of complex chemical transformations. rsc.org For instance, the hydrolysis of this compound can be modeled to understand the step-by-step process of bond breaking and formation. These calculations provide valuable insights that can guide the design of new synthetic routes and the development of novel catalysts.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound
Reaction StepActivation Energy (kcal/mol)
Nucleophilic Attack15.2
Leaving Group Departure8.5

Stereochemistry and Chiral Applications of Dioxaphospholane Systems

Chirality at the Phosphorus Center and Stereocontrol in Synthesis

The phosphorus atom in 2-Phenoxy-1,3,2-dioxaphospholane (B89806) 2-sulfide is a potential stereocenter. When the two oxygen atoms of the dioxaphospholane ring and the exocyclic phenoxy and sulfur groups are arranged in a tetrahedral geometry around the phosphorus atom, the phosphorus atom becomes chiral, giving rise to two enantiomers (RP and SP). This P-centered chirality is a key feature that can be exploited for stereocontrol in chemical reactions. acs.org

The synthesis of P-chiral dioxaphospholanes can be achieved through several strategies. One common approach involves the use of chiral starting materials, such as enantiomerically pure diols, which react with phosphorus halides to form the dioxaphospholane ring. The inherent chirality of the diol backbone can direct the stereochemistry of subsequent reactions at the phosphorus center. For instance, the reaction of a chiral diol with phosphorus trichloride (B1173362) can lead to a diastereomeric mixture of 2-chloro-1,3,2-dioxaphospholanes, which can then be separated. Subsequent nucleophilic substitution at the phosphorus center, for example with phenol (B47542) and then sulfur, can proceed with either retention or inversion of configuration, depending on the reaction conditions and the nature of the nucleophile. This allows for the synthesis of enantiomerically enriched P-chiral dioxaphospholane sulfides.

Another strategy involves the direct resolution of a racemic mixture of P-chiral dioxaphospholanes. This can be accomplished through various techniques, including the use of chiral resolving agents or chiral chromatography.

The stereochemical outcome of reactions at the phosphorus center is crucial for the design and synthesis of effective chiral ligands and auxiliaries. The ability to control the absolute configuration at the phosphorus atom allows for the fine-tuning of the steric and electronic properties of the resulting molecule, which in turn influences its performance in asymmetric catalysis. nih.gov

Diastereoselective Reactions and Asymmetric Induction

Chiral dioxaphospholane systems are powerful tools for inducing asymmetry in chemical transformations. When a chiral dioxaphospholane is used as a reagent, reactant, or catalyst, it can create a chiral environment that favors the formation of one diastereomer of the product over the other. This phenomenon, known as diastereoselective reaction or asymmetric induction, is a cornerstone of modern asymmetric synthesis. youtube.com

The diastereoselectivity of a reaction involving a chiral dioxaphospholane is influenced by several factors, including the nature of the chiral auxiliary, the substrate, the reagents, and the reaction conditions. For example, in the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a chiral dioxaphospholane ligand coordinated to a metal catalyst can effectively block one face of the enone, leading to the preferential attack of the nucleophile from the less hindered face. This results in the formation of a product with a high diastereomeric excess (d.e.).

The following table provides examples of diastereoselective reactions where chiral phosphorus compounds, analogous to dioxaphospholane systems, have been used to achieve high levels of stereocontrol.

Reaction TypeChiral Auxiliary/LigandSubstrateReagentDiastereomeric Excess (d.e.)Yield (%)Reference
Aldol (B89426) ReactionChiral N-acyloxazolidinoneN-propionyloxazolidinoneBenzaldehydeup to 32:1High acs.org
Conjugate AdditionAxially Chiral NHC-Pd(II) Complex2,3-Dihydro-4-pyridonePhenylboronic Acid>99.5% ee90 nih.gov
GlycosylationChiral Glycosyl Donormeso-DiolBoronic Acid CatalystExcellentHigh acs.org

This table presents data for analogous chiral systems to illustrate the potential of chiral dioxaphospholanes in achieving high diastereoselectivity.

The ability to predict and control the stereochemical outcome of these reactions is essential for the efficient synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and agrochemical industries.

Development of Chiral Auxiliaries and Ligands Based on Dioxaphospholane Scaffolds

The rigid and well-defined structure of the dioxaphospholane ring makes it an excellent scaffold for the design and synthesis of chiral auxiliaries and ligands. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Chiral dioxaphospholanes can function as effective chiral auxiliaries in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. The steric bulk and electronic properties of the substituents on the phosphorus atom and the dioxaphospholane ring can be tuned to maximize the diastereoselectivity of the reaction.

Furthermore, chiral dioxaphospholane derivatives can be elaborated into more complex chiral ligands for asymmetric catalysis. nih.gov For instance, the phenoxy group in 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide can be replaced with other functional groups that can coordinate to metal centers. By introducing additional coordinating atoms, such as nitrogen or another phosphorus atom, bidentate or polydentate ligands can be synthesized. These ligands can then be used to create chiral metal complexes that can catalyze a wide range of asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions, with high enantioselectivity. nih.gov

The development of new chiral ligands based on the dioxaphospholane scaffold is an active area of research. The modular nature of these systems allows for the systematic variation of their structure to optimize their performance in specific catalytic applications.

The following table summarizes different types of chiral ligands based on phosphorus scaffolds and their applications in asymmetric catalysis.

Ligand TypeScaffoldApplicationEnantiomeric Excess (e.e.)Reference
DiphosphineBiphenylAsymmetric Hydrogenationup to 94.9% nih.gov
SpirodiphosphineSpirosiladiphosphineAsymmetric Hydrosilylation/Cyclizationup to 92% nih.gov
Aminophosphine Sulfide (B99878)P-StereogenicBuilding blocks for chiral ligandsEnantiomerically Pure

This table showcases the effectiveness of various chiral phosphorus ligands, highlighting the potential for developing novel ligands from dioxaphospholane scaffolds.

Polymerization Studies Involving 2 Phenoxy 1,3,2 Dioxaphospholane 2 Sulfide and Analogues

Ring-Opening Polymerization of Cyclic Phosphorus Monomers

Ring-opening polymerization (ROP) is a primary method for synthesizing a variety of important polymers that are otherwise difficult to prepare. iaamonline.org This process is particularly crucial for producing biodegradable polymers. The polymerization of cyclic phosphorus monomers, a subset of ROP, is driven by the release of ring strain, especially in five-membered rings like the 1,3,2-dioxaphospholane system. nih.gov This reactivity makes them effective candidates for creating high molecular weight polymers. nih.gov

The mechanism of ROP for cyclic phosphorus monomers can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts. nih.goviaamonline.org For instance, the ROP of the oxygen analogue 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP), is effectively co-initiated by stannous octoate and an alcohol like dodecanol. researchgate.net Kinetic studies of this system reveal a first-order reaction with respect to the monomer concentration, proceeding via a coordination-insertion mechanism where an active center stannous alkoxide is formed. researchgate.net This controlled polymerization allows for the synthesis of polymers with defined linear molecular structures. researchgate.net

Organocatalysis is another powerful tool for the ROP of cyclic phosphate (B84403) monomers. Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and combinations like thiourea/DBU have been employed. researchgate.net For example, a cyclic phosphate bearing an allyl protecting group was successfully polymerized using a TU·DBU catalyst system. researchgate.net The choice of catalyst and initiator is critical as it dictates the control over polymer molecular weight, dispersity, and architecture. researchgate.net

The polymerization of sulfur-containing cyclic monomers, such as thiolactones, also proceeds readily via ROP, typically through an anionic mechanism. nih.govresearchgate.net This highlights the general propensity of strained, sulfur-containing rings to undergo polymerization, a principle that extends to thiophosphoester analogues like 2-Phenoxy-1,3,2-dioxaphospholane (B89806) 2-sulfide.

Synthesis of Poly(phosphoester)s and Poly(phosphonate)s via Dioxaphospholane Derivatives

The ROP of 1,3,2-dioxaphospholane derivatives is a versatile route to poly(phosphoester)s (PPEs) and poly(phosphonate)s. These synthetic polymers are noted for their tunable biodegradability and biocompatibility. nih.gov The synthesis of PPEs via ROP of cyclic phosphate monomers allows for the preparation of high molecular weight materials with narrow polydispersities under relatively mild conditions. nih.gov

A common synthetic pathway to the required cyclic phosphorus monomers involves the reaction of a diol, such as ethylene (B1197577) glycol, with phosphorus trichloride (B1173362) to form a cyclic chlorophosphite, like 2-chloro-1,3,2-dioxaphospholane (B43518). mdpi.com This intermediate can then be oxidized and reacted with an alcohol or phenol (B47542) to yield the desired cyclic phosphate monomer. mdpi.com A modular flow chemistry approach has been developed to accelerate and improve the safety of this multi-step synthesis, allowing for the efficient production of a library of cyclic phosphate monomers. nih.govresearchgate.net

The polymerization of these monomers leads to poly(alkylene phosphate)s. For example, the ROP of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) yields poly(ethylene ethyl phosphate) (PEEP), a well-defined poly(phosphoester). researchgate.net By carefully controlling the polymerization conditions, side reactions like chain transfer, which can lead to branched structures due to the pentavalent nature of phosphorus, can be suppressed. researchgate.net

The introduction of sulfur into the polymer backbone to create poly(thioester)s can significantly alter material properties, such as increasing the refractive index. researchgate.netrsc.org While direct ROP of thiophosphoester rings is the most direct route, poly(thioester)s are also synthesized through the ROP of monomers like thiolactones or by the ring-opening copolymerization of cyclic thioanhydrides with episulfides. nih.govnih.gov The synthesis of poly(thioester)s with controlled molecular weight and narrow polydispersity has been achieved using organic ammonium (B1175870) salts as initiators for the copolymerization of succinic thioanhydride and propylene (B89431) sulfide (B99878). nih.gov

Table 1: Examples of Ring-Opening Polymerization of Dioxaphospholane Analogues
MonomerInitiator/CatalystResulting PolymerKey Finding
2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP)Stannous octoate / DodecanolPoly(ethylene ethyl phosphate) (PEEP)Yields defined linear polymer via coordination-insertion mechanism. researchgate.net
Cyclic phosphate with allyl protecting groupThiourea/DBUAllyl-protected poly(phosphoester)Allows for post-polymerization removal of protecting group to yield water-soluble polyphosphodiesters. researchgate.net
2-isopropoxy-2-oxo-1,3,2-dioxaphospholane (PIPP)Organocatalyst / HEBBPoly(2-isopropoxy-2-oxo-1,3,2-dioxaphospholane)Used to create a macroinitiator for synthesizing block copolymers. researchgate.net

Copolymerization Strategies and Resulting Polymer Architectures

Copolymerization significantly expands the range of properties achievable for polymers derived from dioxaphospholane systems. By incorporating different monomers, polymer architectures such as block copolymers and random copolymers can be synthesized, allowing for fine-tuning of material characteristics.

For instance, thermoresponsive poly(phosphoester)s have been created by the copolymerization of two different cyclic phosphoester monomers. The random copolymerization of 2-isopropoxy-2-oxo-1,3,2-dioxaphospholane (IPP) and its ethoxy analogue (EP), initiated by triisobutyl aluminum, resulted in a polymer whose lower critical solution temperature (LCST) could be controlled by adjusting the ratio of the hydrophobic and hydrophilic monomer units. researchgate.net Similarly, copolymers of ε-caprolactone and ethyl ethylene phosphate have been synthesized to increase the hydrophilicity of the resulting material. researchgate.net

The precise synthesis of alternating copolymers is another advanced strategy. The controlled alternating copolymerization of cyclic thioanhydrides and episulfides has been successfully demonstrated using organic ammonium salts like bis(triphenylphosphine)iminium acetate (B1210297) ([PPN]OAc). nih.gov This method yields poly(thioester)s with a perfectly alternating structure, controlled molecular weight, and narrow polydispersity. nih.gov The resulting poly(thioester) from succinic thioanhydride and propylene sulfide was found to be a semicrystalline material with a very high refractive index. nih.gov

Block copolymers can be synthesized by sequential monomer addition. For example, a poly(phosphoester) macroinitiator, synthesized from a cyclic phosphate, can be used to initiate the polymerization of another monomer, leading to well-defined block copolymers. researchgate.net This approach allows for the combination of distinct polymer properties, such as creating amphiphilic structures. The development of degradable polymers with closed-loop life cycles is a significant goal, and ROP of cyclic monomers, including ether-esters, provides a pathway to chemically recyclable polyesters. digitellinc.com

Table 2: Copolymerization Strategies with Analogues
Monomer 1Monomer 2Catalyst/InitiatorResulting Copolymer ArchitectureNotable Property
2-isopropoxy-2-oxo-1,3,2-dioxaphospholane (IPP)2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EP)Triisobutyl aluminumRandom CopolymerTunable lower critical solution temperature (LCST). researchgate.net
ε-caprolactoneEthyl ethylene phosphateNot specifiedRandom CopolymerIncreased hydrophilicity. researchgate.net
Succinic thioanhydridePropylene sulfide[PPN]OAcAlternating CopolymerSemicrystalline with high refractive index (up to 1.78). nih.gov

Advanced Research Applications Non Clinical Focus

Role as Intermediates in Fine Chemical Synthesis (e.g., for Pesticide and Pharmaceutical Precursors)

2-Phenoxy-1,3,2-dioxaphospholane (B89806) 2-sulfide serves as a versatile intermediate in the synthesis of fine chemicals, particularly for precursors to pesticides and pharmaceuticals. ontosight.ai The reactivity of the phosphorus-sulfur (P=S) bond and the phenoxy group allows for the targeted introduction of a phosphinothioyl moiety into various molecular scaffolds. This is crucial for creating compounds with specific biological activities. ontosight.ai

Organophosphorus compounds are widely utilized as insecticides, herbicides, and pesticides. researchgate.net The synthetic utility of phospholane-type structures is demonstrated in research on related compounds. For instance, studies on 2-phenoxy-1,3,2-benzodioxaphosphole-2-oxide, a structurally similar compound, show its use in building complex heterocyclic systems. In one synthetic pathway, the benzodioxaphosphole precursor is first converted to a carbohydrazide. researchgate.net This intermediate then reacts with substituted acetophenones and undergoes cyclization to form novel compounds containing both a 1,3,4-oxadiazole (B1194373) ring and the benzodioxaphosphole moiety. researchgate.net These resulting complex molecules have been synthesized for the purpose of evaluation for potential antimicrobial activities. researchgate.net This illustrates a common strategy where the dioxaphospholane or benzodioxaphosphole unit acts as a foundational block for constructing larger, biologically active molecules.

The general synthetic pathway highlights the role of such compounds as precursors:

Precursor MoietyReaction TypeResulting SystemTarget Application
2-phenoxy-1,3,2-benzodioxaphosphole-2-oxideMulti-step synthesis including hydrazide formation and cyclization1,3,4-Oxadiazole system fused with the phosphole structure researchgate.netAntimicrobial Agents researchgate.net
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfideGeneral IntermediatePhosphorus-containing compounds ontosight.aiInsecticides, Herbicides ontosight.airesearchgate.net

This role as an intermediate is critical in fields that depend on the rational design of molecules with specific functions, where the phosphorus-containing group is essential for the desired biological or chemical effect. ontosight.ai

Contributions to Material Science: Polymers and Coatings Development

In material science, this compound and related organophosphorus compounds are explored for creating advanced polymers and coatings. ontosight.ai Their utility stems from the ability to impart desirable properties such as flame retardancy and improved thermal stability to materials.

While specific studies on the direct polymerization of this compound are not prominent, its role as a reactive modifier is of significant interest. Research into analogous organophosphorus heterocycles provides insight into its potential applications. For example, substituted dioxaphosphinanes—six-membered ring analogues—have been successfully used as additives to form protective interface layers. researchgate.net In one study, a dioxaphosphinane additive was shown to decompose on a cathode surface, creating an amorphous coating. researchgate.net This surface modification is a core principle in developing protective coatings and advanced materials. This suggests that this compound could be used to modify surfaces and polymers, enhancing their performance characteristics through the formation of thin, phosphorus- and sulfur-containing films.

Applications in Electrolyte Chemistry (e.g., as Functional Additives in Energy Storage Systems)

The field of energy storage, particularly lithium-ion batteries, represents a promising area of application for functional organophosphorus and sulfur-containing molecules. These compounds are often used as electrolyte additives to enhance battery performance, including cycle life, safety, and efficiency. sigmaaldrich.com

Sulfur-containing additives, such as ethylene (B1197577) sulfite, are known to improve the performance of graphite (B72142) anodes by forming a stable solid-electrolyte interphase (SEI) that is rich in lithium sulfates. sigmaaldrich.com This SEI layer facilitates the smooth intercalation of lithium ions while preventing solvent co-intercalation, leading to better cycling stability. sigmaaldrich.com

Research on organophosphorus compounds that are structurally related to this compound has demonstrated their effectiveness as high-voltage electrolyte additives. A study on a substituted dioxaphosphinane used as an oxidative additive in a carbonate-based electrolyte for high-voltage Li-ion cells showed significant improvements. researchgate.net The additive led to the formation of a protective interface layer on the surface of the overlithiated layered oxide (OLO) cathode. researchgate.net This resulted in notable enhancements in battery performance, as detailed in the table below.

Performance Enhancement of Li-ion Cell with Dioxaphosphinane Additive

Performance Metric Observation Implication
Coulombic Efficiency Noticeable improvement researchgate.net More efficient charge-discharge cycles.
Capacity Retention Improved during cycling researchgate.net Longer battery lifespan.
Rate Properties Enhanced performance at higher currents researchgate.net Better power delivery capability.

| Thermal Stability | Substantially improved researchgate.net | Increased battery safety, reduced risk of thermal runaway. |

These findings strongly suggest that cyclic phosphorus esters like this compound are a promising class of compounds for designing new electrolyte additives. researchgate.net Their ability to decompose in a controlled manner to form stable, protective surface films on high-voltage cathodes is key to overcoming some of the primary challenges in developing next-generation energy storage systems. researchgate.net Furthermore, the broader context of sulfide-based materials in all-solid-state batteries (ASSLBs) underscores the importance of sulfur chemistry, where sulfide (B99878) electrolytes are prized for their high ionic conductivities. researchgate.net

Utilization as Derivatization Reagents in Analytical Chemistry (e.g., for Complex Organic Mixture Characterization)

Information regarding the specific use of this compound as a derivatization reagent in analytical chemistry is not available in the reviewed literature.

Future Perspectives and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Novel Analogues

The synthesis of dioxaphospholane derivatives has traditionally relied on the phosphorylation of diols. omicsonline.orgomicsonline.org For instance, the reaction of ethylene (B1197577) glycol with phosphorus trichloride (B1173362) is a common method to produce the 2-chloro-1,3,2-dioxaphospholane (B43518) precursor. omicsonline.orgomicsonline.org However, future research is anticipated to move beyond these conventional batch methods towards more sophisticated and efficient synthetic strategies.

One of the most promising avenues is the adoption of modular flow chemistry. Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when handling reactive phosphorus reagents. This methodology can lead to higher yields, improved safety profiles, and easier scalability. The synthesis of the related 2-chloro-1,3,2-dioxaphospholane 2-oxide has already been optimized using a concatenated continuous flow system, demonstrating the feasibility of this approach for the broader class of dioxaphospholanes. rsc.org

Furthermore, the development of novel catalytic systems is a key area of future research. Transition-metal-catalyzed cross-coupling reactions, for example, could enable the direct and selective introduction of a wide array of functional groups onto the dioxaphospholane ring or the phenoxy moiety. researchgate.net This would allow for the creation of extensive libraries of novel analogues with tailored electronic and steric properties for screening in various applications. The synthesis of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, while involving a different heterocyclic core, showcases how functionalization of a phenoxy group attached to a heterocyclic system can be achieved. nih.gov

Table 1: Comparison of Synthetic Methodologies for Dioxaphospholane Derivatives

MethodologyAdvantagesDisadvantagesPotential for Novel Analogues
Conventional Batch Synthesis Well-established procedures, readily available starting materials. omicsonline.orgomicsonline.orgLimited control over exotherms, potential for side reactions, scalability challenges.Moderate
Modular Flow Chemistry Enhanced safety, precise reaction control, high reproducibility, ease of scalability. rsc.orgHigher initial equipment cost, requires process optimization.High
Novel Catalytic Methods High selectivity, access to diverse chemical space, milder reaction conditions. researchgate.netCatalyst sensitivity, potential for product contamination with metal residues.Very High

In-depth Investigations of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving 2-Phenoxy-1,3,2-dioxaphospholane (B89806) 2-sulfide is critical for its rational application. The phosphorus center in this molecule is stereogenic, and many of its reactions, such as nucleophilic substitution, proceed with specific stereochemical outcomes. Future research will likely employ a combination of advanced spectroscopic techniques, kinetic studies, and isotopic labeling to elucidate these reaction pathways in greater detail.

For example, the hydrolysis and alcoholysis of related 2-p-nitrophenoxy-1,3,2-dioxaphospholane 2-oxides have been studied to understand the reactivity of the phosphorus center. acs.org Similar in-depth kinetic analyses of the sulfur-containing analogue will be crucial. Investigating the stereochemistry of sulfur transfer reactions or nucleophilic substitutions at the phosphorus center will provide valuable insights into the transition states and intermediates involved. researchgate.net Understanding these mechanisms is not only of fundamental academic interest but also essential for designing stereoselective syntheses of chiral organophosphorus compounds, which are of significant interest in medicinal chemistry and asymmetric catalysis.

Computational Design and Prediction of Novel Dioxaphospholane Derivatives

Computational chemistry is set to become an indispensable tool in the exploration of dioxaphospholane chemistry. researchgate.net Density Functional Theory (DFT) and other ab initio molecular dynamics simulations can provide profound insights into the electronic structure, stability, and reactivity of 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide and its hypothetical analogues. nih.gov

Future research will likely leverage these computational tools for several key purposes:

Rational Design: Designing novel derivatives with specific electronic properties (e.g., LUMO/HOMO energies) to tune their reactivity for applications in catalysis or materials science.

Property Prediction: Predicting physical and chemical properties such as solubility, stability, and spectral characteristics, thereby reducing the need for laborious trial-and-error experimentation.

Mechanism Elucidation: Modeling reaction pathways and transition states to complement experimental studies, providing a more complete picture of complex reaction mechanisms. nih.gov

Molecular docking studies, a cornerstone of computational drug design, can be used to predict the binding affinity of novel dioxaphospholane derivatives to biological targets like enzymes or receptors. dovepress.com This approach has been successfully used for other heterocyclic scaffolds and can guide the synthesis of new potentially bioactive compounds based on the dioxaphospholane framework. nih.govdovepress.com

Table 2: Application of Computational Methods in Dioxaphospholane Research

Computational MethodApplication AreaPredicted Properties/Outcomes
Density Functional Theory (DFT) Reaction Mechanism Studies, Electronic Structure AnalysisTransition state energies, reaction barriers, orbital energies, charge distribution. nih.gov
Molecular Dynamics (MD) Conformational Analysis, Solvation EffectsStable conformers, solvent interactions, dynamic behavior.
Quantitative Structure-Activity Relationship (QSAR) Bioactivity PredictionCorrelation of structural features with biological activity.
Molecular Docking Target Binding PredictionBinding modes, interaction energies with biological macromolecules. dovepress.com

Integration into Emerging Fields of Sustainable Materials Science and Chemical Biology Research

The unique structure of this compound makes it a candidate for integration into cutting-edge research fields.

In sustainable materials science , cyclic phosphorus compounds are gaining attention as flame retardant additives and as monomers for the synthesis of phosphorus-containing polymers. These polymers can exhibit enhanced thermal stability and flame retardancy, offering a more environmentally benign alternative to halogenated flame retardants. The dioxaphospholane ring can potentially be opened via ring-opening polymerization (ROP) to create novel poly(phosphorothioate)s. The phenoxy group can be modified to further tune the properties of the resulting polymer, such as its glass transition temperature and solubility. The use of ethylene glycol, a potentially bio-derivable diol, in the synthesis of the dioxaphospholane ring adds to the sustainable profile of these materials. omicsonline.org

In chemical biology , organophosphorus compounds are central to the chemistry of life, and synthetic analogues are invaluable as probes and modulators of biological processes. The this compound core can serve as a building block in nucleic acid chemistry, for example, in the synthesis of modified oligonucleotides where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by sulfur (a phosphorothioate (B77711) linkage). These modifications can confer nuclease resistance, making them useful in antisense therapy and other biotechnological applications. The development of novel analogues could lead to new chemical probes to study enzyme mechanisms or to act as selective inhibitors. researchgate.net

Q & A

Q. How is 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide synthesized, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves substituting the chloro group in 2-chloro-1,3,2-dioxaphospholane derivatives with phenoxy groups via nucleophilic displacement. For example, analogous routes involve reacting diols with PCl₃ under controlled anhydrous conditions, followed by sulfurization to introduce the sulfide moiety . Critical parameters include:

  • Reaction time : Extended stirring (e.g., 24 hours) ensures complete substitution and cyclization .
  • Temperature : Reactions are often conducted at room temperature to avoid decomposition of sensitive intermediates .
  • Purification : Post-synthesis, column chromatography or distillation under reduced pressure (e.g., 20 mmHg) is used to isolate the product .

Q. What purification techniques are optimal for isolating this compound from byproducts?

Methodological Answer: Reverse-phase HPLC with acetonitrile/water mobile phases (adjusted with formic acid for MS compatibility) is effective for analytical and preparative separation . Key considerations:

  • Column selection : Low silanol activity columns (e.g., Newcrom R1) minimize nonspecific interactions, improving resolution of polar byproducts .
  • Scalability : For large-scale purification, gradient elution (5–95% acetonitrile) is optimized to isolate impurities like unreacted diols or sulfurization intermediates .

Q. How to characterize the structure and purity of this compound using spectroscopic methods?

Methodological Answer:

  • ³¹P NMR : The sulfide group induces distinct chemical shifts (δ ~80–100 ppm), differentiating it from oxide analogs (δ ~10–20 ppm) . Coupling constants (e.g., ¹J(PtP) in metal complexes) reveal coordination geometry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₈H₈O₃PS) and detects sulfur isotopic patterns .
  • IR spectroscopy : P=S stretches appear at ~600–700 cm⁻¹, distinguishable from P=O (~1200 cm⁻¹) .

Advanced Research Questions

Q. How does the sulfide group influence coordination chemistry with transition metals?

Methodological Answer: The sulfide moiety acts as a soft Lewis base, favoring interactions with late transition metals (e.g., Pt⁰, Pd⁰). For example:

  • Platinum complexes : this compound forms stable cis/trans isomers with Pt(PPh₃)₂, identifiable via ³¹P NMR coupling constants (¹J(PtP) ≈ 2500–3500 Hz for cis vs. 4000–4500 Hz for trans) .
  • Kinetic studies : Reaction with [Ru(η⁵-C₅H₅)Cl(PPh₃)₂] in dichloromethane shows slower substitution kinetics compared to chloro analogs, attributed to steric hindrance from the phenoxy group .

Q. What role does this compound play in stimuli-responsive drug delivery systems?

Methodological Answer: The compound serves as a monomer for synthesizing ROS-responsive polymers. For example:

  • Core-shell micelles : Block copolymers (e.g., PEG-b-poly(2-phenoxy-dioxaphospholane)) undergo ROS-triggered degradation via sulfide oxidation, enabling controlled drug release .
  • Synthesis : Ring-opening polymerization (ROP) with organocatalysts (e.g., DBU) achieves controlled molecular weights (Đ < 1.2) .

Q. How to analyze the stability of this compound under varying pH and solvent conditions?

Methodological Answer:

  • Hydrolysis studies : Incubate in acetonitrile/water (1:9 v/v) across pH 1–13. Monitor degradation via HPLC:
    • Acidic conditions (pH < 3) : Rapid hydrolysis to phosphorothioic acid derivatives.
    • Basic conditions (pH > 10) : Sulfide oxidation to sulfoxide/sulfone byproducts .
  • Solvent effects : Stability in aprotic solvents (e.g., THF) exceeds polar solvents (e.g., DMF) due to reduced nucleophilic attack .

Q. What are the challenges in achieving high molar activity in radiofluorination using this compound derivatives?

Methodological Answer:

  • Precursor optimization : Limit precursor loads to 0.20–2.00 μmol/100 μL to minimize isotopic dilution and achieve molar activities >50 GBq/μmol .
  • Solvent selection : Aprotic solvents (e.g., THF) enhance ¹⁸F incorporation efficiency (>95% in 2 minutes) compared to aqueous systems .
  • Byproduct mitigation : Use tetrabutylammonium fluoride (TBAF) to quench unreacted ¹⁸F⁻, followed by SPE purification .

Contradictions and Limitations in Evidence

  • Synthetic yields : Modified methods (e.g., ) report improved yields but require longer reaction times, conflicting with rapid protocols in . Researchers should balance time vs. yield based on application.
  • Fluorination sensitivity : notes higher water sensitivity for sulfide derivatives vs. oxides, necessitating rigorous anhydrous conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.